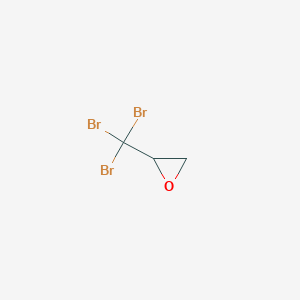

2-(Tribromomethyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Tribromomethyl)oxirane is a chemical compound that is part of the oxirane family, characterized by a three-membered epoxy ring structure. While the provided papers do not directly discuss 2-(Tribromomethyl)oxirane, they do provide insights into the chemistry of oxiranes and their derivatives, which can be extrapolated to understand the properties and reactivity of 2-(Tribromomethyl)oxirane.

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, the synthesis of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was accomplished using a cationic initiator, leading to a polymer with a stiff conformation . Another example is the synthesis of (S)-2-[(R)-fluoro(phenyl)methyl]oxirane from enantiopure phenylglycidol, which serves as a chiral resolution reagent . Additionally, the reaction of 2,2-dibromomethylquinoxaline with aromatic aldehydes in the presence of TDAE produced oxiranes with good yields and stereoselectivity . These methods highlight the versatility of oxirane synthesis, which could be applicable to the synthesis of 2-(Tribromomethyl)oxirane.

Molecular Structure Analysis

The molecular structure of oxiranes is characterized by the presence of a strained three-membered ring, which imparts reactivity to the molecule. The study of the oxirane-trifluoromethane dimer revealed weak C-H...O and C-H...F-C hydrogen bonds, with the dimer adopting a C(s)() geometry . These weak interactions can influence the physical properties and reactivity of oxiranes, including 2-(Tribromomethyl)oxirane.

Chemical Reactions Analysis

Oxiranes are known for their ring-opening reactions, which can be exploited in various chemical transformations. For example, the ring-opening polymerization of a disubstituted oxirane led to the formation of a polyether with a carbonyl–aromatic π-stacked structure . Similarly, the reaction of tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione with nucleophiles under microwave heating resulted in the opening of the oxirane ring . These reactions demonstrate the potential of oxiranes, including 2-(Tribromomethyl)oxirane, to undergo ring-opening reactions with various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxiranes can be influenced by their substituents. For instance, the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} involved a nucleophilic substitution reaction followed by ring-opening polymerization, leading to a polymer with specific properties . The presence of fluorinated side chains in this polymer affects its physical and chemical characteristics. Similarly, the tribromomethyl group in 2-(Tribromomethyl)oxirane would be expected to influence its reactivity, solubility, and other properties.

Wissenschaftliche Forschungsanwendungen

Genotoxicity Studies Research on oxiranes, including derivatives of 2-(Tribromomethyl)oxirane, has also focused on their potential genotoxic effects. A study analyzing the formation of micronuclei and gene mutations in mammalian cells exposed to oxiranes revealed significant genetic damage at low concentrations. Such findings underscore the importance of understanding the biological impacts of oxiranes in the development of materials, emphasizing their reactivity and potential adverse effects on genetic material (Schweikl et al., 2004).

Biocatalysis and Asymmetric Synthesis The biohydrolysis of 2,2-disubstituted oxiranes using bacterial epoxide hydrolases demonstrates the substrate and biocatalyst-dependent nature of this reaction. This process facilitates the modulation of enantioselectivity, enabling the resolution of oxiranes with good to excellent selectivities. The enantiomerically enriched epoxides and vicinal diols obtained offer valuable synthetic handles for use in asymmetric synthesis, illustrating the utility of oxiranes in biocatalytic applications (Steinreiber et al., 2000).

Polymer Synthesis Oxiranes, including 2-(Tribromomethyl)oxirane derivatives, are pivotal in the synthesis of polymers through ring-opening polymerization. For instance, the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} demonstrates the capability to produce polymers with specific properties via nucleophilic substitution reactions and ring-opening polymerization. Such polymers have applications in various fields, including materials science and engineering (Li Zhan-xiong, 2012).

Catalysis and Organic Synthesis The versatility of oxiranes extends to catalysis, where Schiff-Base Metal(II) complexes facilitate the regioselective conversion of 1,2-epoxyethanes to valuable intermediates for the synthesis of biologically active molecules. This demonstrates the potential of oxiranes to act as substrates in catalytic processes for the efficient production of organic compounds (Sharghi & Nasseri, 2003).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(tribromomethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br3O/c4-3(5,6)2-1-7-2/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETDLDJGIUNIEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(Br)(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tribromomethyl)oxirane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)

![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)

![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)